6-Chlorossatin Anhydride
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Overview
Description
5-Chloroisatoic anhydride, also known as 6-chloro-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione, is an organic compound with the molecular formula C8H4ClNO3 and a molecular weight of 197.58 g/mol . This compound is a derivative of isatoic anhydride and is characterized by the presence of a chlorine atom at the 5-position of the benzene ring. It appears as a white to light yellow powder and is used in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloroisatoic anhydride can be synthesized from 5-chloro indole by stirring in a 4:1 mixture of dimethylformamide (DMF) and water for 16 hours at room temperature . Another common method involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group .
Industrial Production Methods: Industrial production of 5-chloroisatoic anhydride typically involves the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts . This method is preferred due to its higher yields and reduced toxicity compared to traditional methods involving phosgene.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisatoic anhydride undergoes various chemical reactions, including hydrolysis, alcoholysis, and reactions with amines .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, 5-chloroisatoic anhydride hydrolyzes to form carbon dioxide and anthranilic acid.
Alcoholysis: Reaction with alcohols produces esters and carbon dioxide.
Amines: Amines can open the anhydride ring, leading to the formation of amides.
Major Products: The major products formed from these reactions include anthranilic acid, esters, and amides, depending on the reagents used .
Scientific Research Applications
5-Chloroisatoic anhydride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloroisatoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively . The presence of pyridine facilitates proton transfers during these reactions .
Comparison with Similar Compounds
Isatoic Anhydride: The parent compound from which 5-chloroisatoic anhydride is derived.
5-Fluoroisatoic Anhydride: Similar structure but with a fluorine atom instead of chlorine.
5-Nitroisatoic Anhydride: Contains a nitro group at the 5-position, which significantly alters its reactivity and applications.
Uniqueness: 5-Chloroisatoic anhydride is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in the synthesis of specific pharmaceutical compounds and as a reagent in various chemical reactions .
Properties
Molecular Formula |
C8H4ClNO3 |
---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
6-chloro-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H |
InChI Key |
ZXWJMBCIVHCFGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)OC(=O)C2=CC1Cl |
Origin of Product |
United States |
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